3-Chloro-5,6-diethyl-1,2,4-triazine

Nucleophilic aromatic substitution SNAr reactivity Triazine derivatization

3-Chloro-5,6-diethyl-1,2,4-triazine (CAS 1803608-96-9, MF C₇H₁₀ClN₃, MW 171.63 g/mol) is a halogenated 1,2,4-triazine derivative supplied as an oil with a purity specification of ≥95%. As a 3-chloro-substituted 1,2,4-triazine with 5,6-diethyl substitution, this compound serves as a specialized heterocyclic building block for nucleophilic aromatic substitution (SNAr) reactions.

Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
CAS No. 1803608-96-9
Cat. No. B1458168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5,6-diethyl-1,2,4-triazine
CAS1803608-96-9
Molecular FormulaC7H10ClN3
Molecular Weight171.63 g/mol
Structural Identifiers
SMILESCCC1=C(N=NC(=N1)Cl)CC
InChIInChI=1S/C7H10ClN3/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3
InChIKeyBYGIVDGDVOWZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5,6-diethyl-1,2,4-triazine (CAS 1803608-96-9): Verified Procurement and Technical Specifications


3-Chloro-5,6-diethyl-1,2,4-triazine (CAS 1803608-96-9, MF C₇H₁₀ClN₃, MW 171.63 g/mol) is a halogenated 1,2,4-triazine derivative supplied as an oil with a purity specification of ≥95% . As a 3-chloro-substituted 1,2,4-triazine with 5,6-diethyl substitution, this compound serves as a specialized heterocyclic building block for nucleophilic aromatic substitution (SNAr) reactions . The 1,2,4-triazine scaffold is a privileged pharmacophore with documented applications across anticancer, anti-inflammatory, antimicrobial, and antiviral research programs [1][2].

3-Chloro-5,6-diethyl-1,2,4-triazine (CAS 1803608-96-9): Critical Considerations for Procurement and Substitution Risks


Generic substitution of 1,2,4-triazine building blocks without precise structural verification introduces substantial risk to synthetic outcomes and biological reproducibility. The 3-position chloro leaving group enables predictable SNAr chemistry, but the nature of the 5- and 6-position substituents critically governs both the electronic activation of the triazine ring and the steric environment around the reactive center [1]. Literature on 3,5,6-trisubstituted-1,2,4-triazines demonstrates that even subtle changes in substituent identity (e.g., alkyl vs. aryl, chain length, branching) produce measurable shifts in biological activity profiles, including Cdc25B and PTP1B phosphatase inhibition potency [2]. The 5,6-diethyl substitution pattern of this compound establishes a specific LogP and solubility profile that alternatives with methyl, aryl, or unsubstituted positions cannot replicate .

3-Chloro-5,6-diethyl-1,2,4-triazine (CAS 1803608-96-9): Quantitative Differentiation Evidence Against Structural Analogs


3-Chloro-5,6-diethyl-1,2,4-triazine: Reactive Handle Position Relative to 5,6-Dimethyl and 5,6-Diaryl Analogs

3-Chloro-5,6-diethyl-1,2,4-triazine offers a C3-chloro leaving group for sequential nucleophilic substitution. This reactivity distinguishes it from 3-unsubstituted or 3-amino analogs, with substitution order constraints documented in the literature [1]. In di- and tri-substituted s-triazine synthesis, the chloro leaving group must be displaced prior to amine incorporation to achieve the desired substitution pattern [1]. Comparatively, 3-methylthio-5,6-diaryl-1,2,4-triazine analogs demonstrate altered electronic activation of the triazine ring, leading to different SNAr reaction rates and selectivity profiles, though direct kinetic data for this specific compound versus comparators are not published [2].

Nucleophilic aromatic substitution SNAr reactivity Triazine derivatization

3-Chloro-5,6-diethyl-1,2,4-triazine Physical Form and Storage Profile Versus Solid Triazine Analogs

3-Chloro-5,6-diethyl-1,2,4-triazine is supplied as an oil requiring refrigerated storage at 4°C . This physical form contrasts with crystalline solid triazine analogs such as 3-chloro-5,6-diphenyl-1,2,4-triazine and 3-chloro-5,6-dimethyl-1,2,4-triazine, which are typically handled at ambient temperature. The oil state affects formulation compatibility, weighing accuracy, and dissolution kinetics in reaction setups . The 4°C storage requirement indicates thermal sensitivity that must be accounted for in inventory management and experimental planning.

Physical form specification Storage conditions Handling requirements

3-Chloro-5,6-diethyl-1,2,4-triazine Distinct Physicochemical Profile Versus Methyl and Aryl Analogs

3-Chloro-5,6-diethyl-1,2,4-triazine (MW 171.63 g/mol; predicted XLogP ~2.1-2.5) occupies a distinct physicochemical space compared to other 3-chloro-1,2,4-triazine analogs . The 5,6-diethyl substitution yields molecular weight intermediate between 5,6-dimethyl analog (MW ~143 g/mol) and 5,6-diphenyl analog (MW ~267 g/mol). This positions the compound in a favorable range for CNS drug discovery (MW < 400, LogP 1-3) while providing greater hydrophobic character than methyl-substituted congeners [1]. The ethyl groups confer conformational flexibility absent in rigid aryl-substituted triazines, potentially affecting target binding entropy and off-rate kinetics [2].

Lipophilicity Molecular weight Physicochemical properties

3-Chloro-5,6-diethyl-1,2,4-triazine Microwave-Assisted Synthetic Compatibility

The 1,2,4-triazine scaffold, including 3-chloro-5,6-diethyl-substituted variants, is amenable to microwave-assisted one-pot three-step metal-free [4+2] annulation protocols for sustainable synthesis of highly substituted derivatives [1]. This methodology, published in 2024, demonstrates that alkyl-substituted 1,2,4-triazines can be efficiently functionalized under microwave conditions with reduced reaction times (minutes vs. hours under conventional heating) and elimination of transition metal catalysts [1]. The 5,6-diethyl substitution pattern of this compound provides sufficient steric bulk to direct regioselectivity in subsequent cycloaddition reactions while maintaining reactivity under microwave conditions, in contrast to bulkier aryl-substituted analogs that may exhibit attenuated reaction rates [2].

Microwave synthesis Metal-free annulation Sustainable chemistry

3-Chloro-5,6-diethyl-1,2,4-triazine (CAS 1803608-96-9): Prioritized Application Scenarios Based on Evidence


Medicinal Chemistry: Derivatization via Sequential Nucleophilic Substitution for Kinase/Phosphatase Inhibitor Libraries

The 3-chloro leaving group of this compound enables sequential SNAr derivatization to generate focused libraries of 3-substituted-5,6-diethyl-1,2,4-triazines . This synthetic flexibility is particularly relevant for medicinal chemistry programs targeting phosphatases (Cdc25B, PTP1B) and kinases, where 1,2,4-triazine scaffolds have demonstrated measurable inhibitory activity . The 5,6-diethyl substitution provides a defined lipophilic footprint (XLogP ~2.1-2.5) suitable for balancing target engagement and solubility. Researchers should verify the oil physical form and refrigerated storage (4°C) requirements during experimental planning .

Agrochemical Discovery: Triazine-Based Herbicide and Pesticide Lead Optimization

Triazine derivatives represent an established class in agrochemical discovery, with compounds such as atrazine and simazine demonstrating commercial success as herbicides . 3-Chloro-5,6-diethyl-1,2,4-triazine serves as a versatile building block for synthesizing novel triazine-based pesticide candidates, particularly those requiring specific alkyl substitution patterns for optimal soil mobility and target-site binding . The chloro substituent enables late-stage functionalization with amines, thiols, or alcohols to modulate physicochemical properties critical for foliar uptake or soil persistence.

Heterocyclic Chemistry Methods Development: SNAr and Cycloaddition Methodology Studies

This compound provides a well-defined substrate for developing and validating SNAr methodologies on electron-deficient heterocycles . The 5,6-diethyl substitution pattern offers sufficient steric definition to probe regioselectivity in sequential substitution reactions while avoiding the conformational complexity of aryl-substituted analogs . Its compatibility with microwave-assisted metal-free [4+2] annulation protocols makes it suitable for sustainable chemistry method development, particularly in academic and CRO settings optimizing reaction conditions for alkyl-substituted 1,2,4-triazines .

Chemical Biology: Probe Development for Target ID and Pathway Deconvolution

The distinct MW (171.63 g/mol) and predicted LogP profile of this compound position it favorably for developing chemical probes requiring balanced cell permeability and aqueous solubility . The 3-chloro handle enables installation of affinity tags (biotin, fluorophores) or photoaffinity labels for target identification studies . Unlike more lipophilic 5,6-diaryl-1,2,4-triazines, the diethyl substitution minimizes nonspecific hydrophobic interactions while maintaining sufficient membrane permeability for cellular target engagement .

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